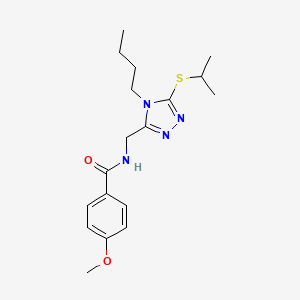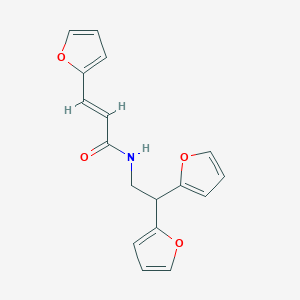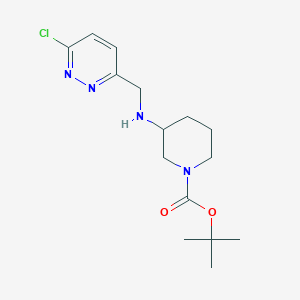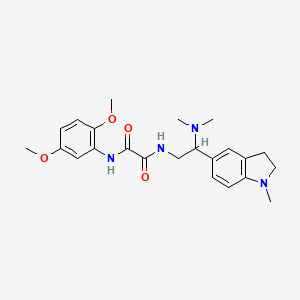
N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, also known as BMT-047, is a novel compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been synthesized using a simple and efficient method.
Scientific Research Applications
Antimicrobial and Antifungal Activities
One of the primary applications of derivatives of the mentioned compound involves their synthesis for antimicrobial and antifungal screenings. A study by Desai, Rajpara, and Joshi (2013) delves into the synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi, demonstrating potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antioxidant Activity
Another study by Yüksek et al. (2015) synthesized 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds, analyzing their in vitro antioxidant activities. These activities included reducing power, free radical scavenging, and metal chelating activity, compared to standard antioxidants, suggesting these compounds' potential in combating oxidative stress (Yüksek et al., 2015).
Potential for Drug Discovery
Further research into the substitution of the terminal amide with 1H-1,2,3-triazole has revealed a novel class of potent antibacterial agents targeting bacterial cell division protein FtsZ. This substitution was found to increase antibacterial activity, demonstrating the compound's potential as a building block in drug discovery for antibacterial agents (Bi et al., 2018).
Synthesis and Chemical Properties
On the chemical synthesis front, compounds related to N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been explored for their synthesis pathways and physicochemical properties. For example, Reitz and Massey (1990) investigated the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, demonstrating its potential use in organic synthesis (Reitz & Massey, 1990).
Herbicidal Activity
Araniti et al. (2014) discovered a new class of potential herbicides, the 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, demonstrating strong phytotoxic effects on the shoot and root systems of Arabidopsis thaliana. This highlights the compound's utility in agricultural research and potential as a synthetic herbicide (Araniti et al., 2014).
properties
IUPAC Name |
N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-5-6-11-22-16(20-21-18(22)25-13(2)3)12-19-17(23)14-7-9-15(24-4)10-8-14/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJIFBHZBXSTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC(C)C)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2958770.png)


![2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B2958774.png)

![5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2958776.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2958777.png)
![N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2958781.png)
![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)


![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)